![molecular formula C42H74NaO10P B1420815 Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate CAS No. 322647-47-2](/img/structure/B1420815.png)
Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
Übersicht
Beschreibung
16:0-20:4 PG or 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phospho-(1′ -rac-glycerol) is a sodium salt of glycerophospholipid, with substitution of palmitic acid, arachidonic acid and phospho-rac-(1-glycerol) at the sn-1, sn-2 and sn-3 positions respectively, in the glycerol backbone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Quantitation of pAEA
Synthesis of Tetra-deuterated pAEA : Cheng et al. (2008) reported the synthesis of tetra-deuterated pAEA, an intermediate in mouse brain and macrophages. This synthesized compound aids in the precise quantitation of pAEA, which is necessary for understanding a novel biosynthetic pathway (Cheng et al., 2008).
Chemical Structure-Activity Relationship
Inhibition of Monoacylglycerol Lipase and Fatty Acid Amide Hydrolase : A study by Cisneros et al. (2007) on 32 heterocyclic analogues based on the structure of 2-arachidonoylglycerol (2-AG) found compounds that effectively inhibited monoacylglycerol lipase and fatty acid amide hydrolase activities. This study contributes to the understanding of the regulation of 2-AG levels and its potential as a target for drug development (Cisneros et al., 2007).
Nucleating Agents in Polymer Processing
Epitaxial Act on Isotactic Polypropylene : Yoshimoto et al. (2001) investigated the crystallization behavior of NA-11, a sodium salt widely used as a nucleating agent, on isotactic polypropylene. Their study provided insights into the nucleating agent's action and its potential applications in polymer processing (Yoshimoto et al., 2001).
Organometallic Chemistry
Synthesis of Multidentate Hybrid Organotellurium Ligands : Bali et al. (2006) conducted a study on the synthesis of hybrid organotellurium ligands and their metal complexes, leading to the formation of 20-membered metallomacrocycles. This work provides significant insights into the field of organometallic chemistry and the synthesis of complex molecular structures (Bali et al., 2006).
Prostaglandin Synthesis
Cyclooxygenase Activity in Prostaglandin Synthesis : A 2019 report in the IUPHAR/BPS Guide to Pharmacology Database described the role of cyclooxygenase in catalyzing the formation of prostaglandins from arachidonic acid. This enzymatic process is crucial in the synthesis and understanding of various prostaglandins (Izzo & Mitchell, 2019).
Corrosion Inhibition in Alkaline Solutions
Study of Corrosion Inhibition in Alkaline Solutions : Etteyeb et al. (2007) explored the use of sodium phosphate compounds as non-toxic corrosion inhibitors in alkaline media simulating concrete pore electrolyte. Their findings contribute to the understanding of protective measures for steel bars in construction (Etteyeb et al., 2007).
Eigenschaften
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H75O10P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-42(46)52-40(38-51-53(47,48)50-36-39(44)35-43)37-49-41(45)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2;/h11,13,17-18,20,22,26,28,39-40,43-44H,3-10,12,14-16,19,21,23-25,27,29-38H2,1-2H3,(H,47,48);/q;+1/p-1/b13-11-,18-17-,22-20-,28-26-;/t39?,40-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDLRFLJUGDCSO-UQAZZXMVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677108 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-47-2 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)
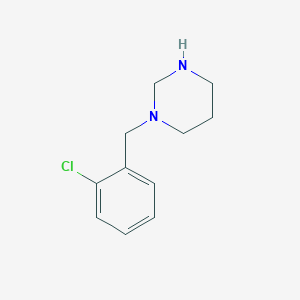

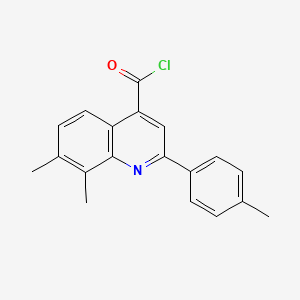
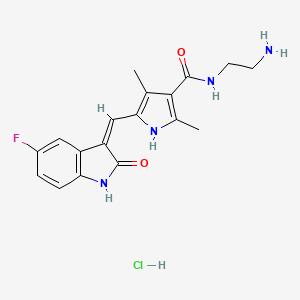
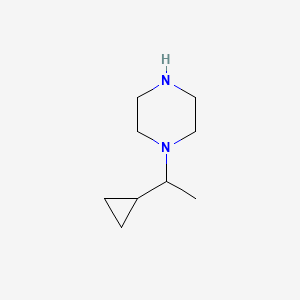
amine](/img/structure/B1420743.png)
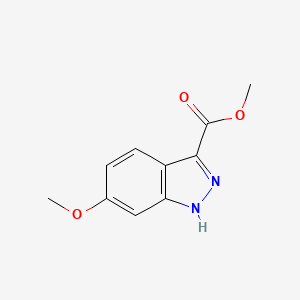
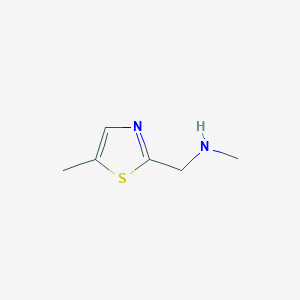
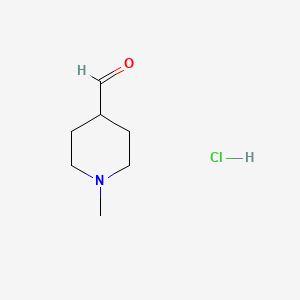
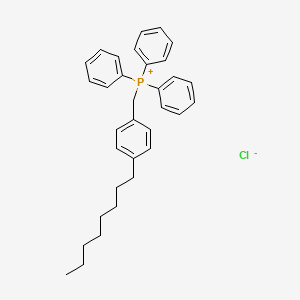
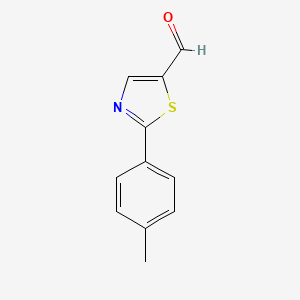
![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)
